2-Cyclopropyl-4-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine
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Overview
Description
2-Cyclopropyl-4-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine is a complex heterocyclic compound. This compound is notable for its unique structure, which includes a triazolo[4,3-b]pyridazine core, a trifluoromethyl group, and a piperazine ring substituted with a cyclopropyl-methylpyrimidinyl moiety. Such structural features make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the Triazolo[4,3-b]pyridazine Core: This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and pyridazine precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Substitution with Cyclopropyl-Methylpyrimidinyl Moiety: This final step involves the coupling of the piperazine ring with the cyclopropyl-methylpyrimidinyl group, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions may target the pyridazine or pyrimidine rings, potentially yielding dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonates are often employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce dihydro compounds. Substitution reactions may introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential interactions with various biomolecules. Its ability to form hydrogen bonds and engage in π-π stacking interactions makes it a candidate for probing protein-ligand interactions and enzyme inhibition.
Medicine
Medicinally, the compound is investigated for its potential therapeutic applications. Its structural features suggest possible activity against various diseases, including cancer, infectious diseases, and neurological disorders. Preclinical studies may focus on its pharmacokinetics, toxicity, and efficacy in disease models.
Industry
In the industrial sector, the compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals. Its unique properties could be harnessed to create products with enhanced performance and functionality.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s ability to form hydrogen bonds and engage in π-π stacking interactions allows it to modulate the activity of these targets, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole core and exhibit diverse pharmacological activities, including anticancer and antimicrobial properties.
Indole Derivatives: Indole-based compounds are known for their broad-spectrum biological activities, such as antiviral, anti-inflammatory, and anticancer effects.
Uniqueness
What sets 2-Cyclopropyl-4-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine apart is its unique combination of structural features. The presence of a trifluoromethyl group, a piperazine ring, and a cyclopropyl-methylpyrimidinyl moiety provides a distinct chemical profile that may confer unique biological activities and therapeutic potential.
Properties
IUPAC Name |
6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N8/c1-11-10-15(23-16(22-11)12-2-3-12)28-8-6-27(7-9-28)14-5-4-13-24-25-17(18(19,20)21)29(13)26-14/h4-5,10,12H,2-3,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXSPJHTIIVNAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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